Prodrug Stability: Stearoylvelutinal Is Cytotoxically Inactive, While Its Enzymatic Product Isovelleral Is Potently Cytotoxic (IC50 2.8–30.2 μM)
Stearoylvelutinal is explicitly described as an 'inactive precursor' that requires enzymatic conversion to yield cytotoxic unsaturated dialdehydes . In contrast, its direct enzymatic product (+)-isovelleral is potently cytotoxic across multiple tumor cell lines with IC50 values ranging from 2.8 to 30.2 µM [1]. This represents a functional difference of >10-fold in cytotoxicity between the stored precursor and the activated effector, enabling researchers to use stearoylvelutinal as a stable, non-toxic pro-drug for controlled activation studies that would be impossible with isovelleral or velleral.
| Evidence Dimension | Cytotoxicity (in vitro tumor cell line panel) |
|---|---|
| Target Compound Data | Inactive (no intrinsic cytotoxicity; requires enzymatic activation) |
| Comparator Or Baseline | (+)-Isovelleral: IC50 = 2.8–30.2 µM against multiple tumor cell lines (ACS Omega, 2024) [1]; Tridemethylisovelleral: ~10× more potent than isovelleral, active at ~0.1 nmol/mL [2] |
| Quantified Difference | Stearoylvelutinal is functionally inactive; isovelleral is active at low micromolar concentrations. The differential is ≥10-fold to infinite (inactive vs. active). |
| Conditions | In vitro cytotoxicity assays against tumor cell lines; stearoylvelutinal assayed as intact ester; isovelleral assayed directly. Tridemethylisovelleral assayed against various tumor lines (Bioorg. Med. Chem., 2005). |
Why This Matters
Procurement of stearoylvelutinal rather than isovelleral is essential for experiments requiring a non-toxic, stable precursor that can be activated on demand via enzymatic or biomimetic conversion, avoiding the handling risks and baseline cytotoxicity of the free dialdehyde.
- [1] W.C. Sum, S.S. Ebada, H. Kellner, M. Stadler. Comparative Study of Toxic Terpenoidal Aldehydes and Lactone Derivatives from the European Polypore Bondarzewia mesenterica. ACS Omega, 9(16), 2024, pp. 18668-18673. View Source
- [2] M. Jonassohn, et al. Tridemethylisovelleral, a potent cytotoxic agent. Bioorganic & Medicinal Chemistry, 13(22), 2005, pp. 6145-6150. View Source
